1-Octyl-5-oxoprolinamide
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Overview
Description
1-Octyl-5-oxoprolinamide is an organic compound that falls under the category of amides It is characterized by the presence of an octyl group attached to the nitrogen atom of a 5-oxoprolinamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Octyl-5-oxoprolinamide can be synthesized through several methods. One common approach involves the reaction of 5-oxoprolinamide with octylamine under controlled conditions. The reaction typically requires a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include the precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of advanced purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Octyl-5-oxoprolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the octyl chain.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of amides to amines.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of octylamine and 5-oxoprolinamide derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-Octyl-5-oxoprolinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a surfactant in various formulations.
Mechanism of Action
The mechanism of action of 1-octyl-5-oxoprolinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in fatty acid synthesis, leading to altered metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1-Octyl-5-oxoprolinamide can be compared with other similar compounds, such as:
5-Oxoprolinamide: Lacks the octyl group, leading to different chemical properties and applications.
Octylamine: Contains an amine group instead of an amide, resulting in different reactivity and uses.
N-Octylacetamide: Similar structure but with an acetyl group instead of a 5-oxo group, affecting its chemical behavior and applications
Properties
CAS No. |
61468-74-4 |
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Molecular Formula |
C13H24N2O2 |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
1-octyl-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C13H24N2O2/c1-2-3-4-5-6-7-10-15-11(13(14)17)8-9-12(15)16/h11H,2-10H2,1H3,(H2,14,17) |
InChI Key |
LHLVAAVPUPSLRV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1C(CCC1=O)C(=O)N |
Origin of Product |
United States |
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